2,2,2-trichloro-N,N-diethylacetamide
Overview
Description
2,2,2-Trichloro-N,N-diethylacetamide is an organic compound with the molecular formula C6H10Cl3NO. It is a trichlorinated derivative of N,N-diethylacetamide and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N,N-diethylacetamide typically involves the chlorination of N,N-diethylacetamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction can be represented as follows:
[ \text{N,N-diethylacetamide} + 3 \text{Cl}_2 \rightarrow \text{this compound} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N,N-diethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of N,N-diethylacetamide and hydrochloric acid.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as hydroxide ions, ammonia, or amines are commonly used.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N,N-diethylacetamide.
Hydrolysis: N,N-diethylacetamide and hydrochloric acid.
Reduction: N,N-diethylacetamide and other reduced derivatives.
Scientific Research Applications
2,2,2-Trichloro-N,N-diethylacetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N,N-diethylacetamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N,N-dimethylacetamide: A similar compound with dimethyl groups instead of diethyl groups.
2,2-Dichloro-N,N-diethylacetamide: A dichlorinated derivative with two chlorine atoms instead of three.
Uniqueness
2,2,2-Trichloro-N,N-diethylacetamide is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and biological properties. The presence of three chlorine atoms makes it more reactive compared to its dichlorinated counterpart, and the diethyl groups provide steric hindrance, influencing its interactions with other molecules.
Properties
IUPAC Name |
2,2,2-trichloro-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFZENWZGPLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179032 | |
Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-00-4 | |
Record name | 2,2,2-Trichloro-N,N-diethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2430-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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